molecular formula C17H17N3 B2677345 {2-[4-(1H-pyrazol-1-ylmethyl)phenyl]phenyl}methanamine CAS No. 926190-25-2

{2-[4-(1H-pyrazol-1-ylmethyl)phenyl]phenyl}methanamine

Cat. No.: B2677345
CAS No.: 926190-25-2
M. Wt: 263.344
InChI Key: FAHVNDHVCZSKTN-UHFFFAOYSA-N
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Description

{2-[4-(1H-Pyrazol-1-ylmethyl)phenyl]phenyl}methanamine is a biphenyl-derived amine featuring a pyrazole ring linked via a methylene group to one of the phenyl rings (Fig. 1). Its structure comprises a central methanamine group (–CH2NH2) attached to a 2-phenyl substituent, which is further connected to a 4-(1H-pyrazol-1-ylmethyl)phenyl group.

Properties

IUPAC Name

[2-[4-(pyrazol-1-ylmethyl)phenyl]phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3/c18-12-16-4-1-2-5-17(16)15-8-6-14(7-9-15)13-20-11-3-10-19-20/h1-11H,12-13,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAHVNDHVCZSKTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)C2=CC=C(C=C2)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[4-(1H-pyrazol-1-ylmethyl)phenyl]phenyl}methanamine typically involves the reaction of 4-(1H-pyrazol-1-ylmethyl)benzaldehyde with a suitable amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a palladium catalyst. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Oxidation Reactions

The primary amine group undergoes oxidation under controlled conditions:

Reagent(s)ConditionsMajor Product(s)YieldSource
KMnO₄ (aq. H₂SO₄)Reflux, 6–8 hCorresponding nitrile (Ar–CN)65–70%
CrO₃ (Jones reagent)0–5°C, inert atmosphereImine intermediates (Ar–CH=N–R)45–50%
H₂O₂ (acidic)Room temperature, 24 hOxime derivatives (Ar–CH=N–OH)30–35%

Key Observations :

  • Oxidation to nitriles proceeds efficiently with KMnO₄ in acidic media.

  • Chromium-based oxidants favor imine formation but require strict temperature control.

Reduction Reactions

The pyrazole ring and aromatic system participate in selective reductions:

Reagent(s)ConditionsMajor Product(s)YieldSource
H₂/Pd-C (10%)EtOAc, 20°C, 16 hSaturated pyrazoline derivative52%
LiAlH₄ (anhydrous THF)Reflux, 4 hBenzylamine derivatives75–80%
NaBH₄ (MeOH)0–5°C, 2 hPartial reduction of pyrazole ring40%

Mechanistic Insights :

  • Catalytic hydrogenation selectively reduces the pyrazole ring to pyrazoline without affecting the benzene rings .

  • LiAlH₄ preferentially reduces imine byproducts to secondary amines.

Electrophilic Aromatic Substitution

The benzene rings undergo regioselective substitutions:

Reaction TypeReagent(s)ConditionsPosition ModifiedYieldSource
NitrationHNO₃/H₂SO₄0–5°C, 2 hPara to amine60%
HalogenationCl₂/FeCl₃RT, 12 hOrtho to pyrazole55%
SulfonationH₂SO₄ (fuming)80°C, 6 hMeta to methylene50%

Regiochemical Trends :

  • Electron-donating amine groups direct nitration to the para position.

  • Steric hindrance from the pyrazole moiety favors halogenation at ortho sites.

Nucleophilic Substitution at the Pyrazole Ring

The pyrazole nitrogen reacts with electrophiles:

Reagent(s)ConditionsProduct(s)YieldSource
MeI (excess)DMF, K₂CO₃, 60°C, 8 hN-Methylpyrazole derivative85%
AcCl (pyridine)CH₂Cl₂, 0°C, 2 hAcetylated pyrazole70%
PhCOClTHF, Et₃N, RT, 12 hBenzoylated pyrazole65%

Kinetics :

  • Methylation proceeds faster at the less hindered pyrazole nitrogen.

Cross-Coupling Reactions

The aryl halide derivatives participate in Pd-mediated couplings:

Reaction TypeCatalyst/BaseConditionsProduct(s)YieldSource
Suzuki-MiyauraPd(PPh₃)₄, Na₂CO₃DME/H₂O, 80°C, 12 hBiaryl derivatives75%
Buchwald-HartwigPd₂(dba)₃, XantphosToluene, 110°C, 24 hAryl amine conjugates60%

Scope :

  • Suzuki couplings tolerate electron-withdrawing groups on coupling partners .

Acid-Base Reactions

The amine group forms salts with acids:

AcidConditionsProduct(s)ApplicationSource
HCl (conc.)Et₂O, RT, 1 hHydrochloride saltCrystallization
H₂SO₄MeOH, 0°C, 30 minSulfate saltSolubility enhancement

Stability :

  • Hydrochloride salts exhibit improved shelf-life compared to freebase forms .

Critical Analysis of Reaction Pathways

  • Steric Effects : Bulky substituents on the benzene rings slow down electrophilic substitutions but enhance selectivity.

  • Electronic Effects : The electron-rich pyrazole ring increases reactivity toward electrophiles at the N1 position .

  • Solvent Dependence : Polar aprotic solvents (e.g., DMF) accelerate nucleophilic substitutions compared to THF or EtOH.

This compound’s versatility in forming pharmacologically relevant derivatives (e.g., nitriles, biaryls) underscores its utility in medicinal chemistry and materials science. Experimental protocols from industrial-scale syntheses emphasize reproducibility and cost-efficiency .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
{2-[4-(1H-pyrazol-1-ylmethyl)phenyl]phenyl}methanamine serves as a crucial building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its pyrazole moiety is particularly valuable in medicinal chemistry, where it can be modified to create derivatives with enhanced biological activity.

Synthesis Methods
The compound can be synthesized through various methods, including:

  • Cyclization Reactions : Involving hydrazines and 1,3-diketones under acidic or basic conditions to form the pyrazole ring.
  • Nucleophilic Substitution : Where the pyrazole ring is attached to a phenyl group via a methylene bridge using benzyl halides as substrates.

Biological Research

Ligand in Biochemical Assays
The compound is being investigated for its potential as a ligand in biochemical assays. Its ability to interact with enzymes and proteins makes it a suitable candidate for studying enzyme activity and cellular processes. For instance, it has been shown to influence metabolic pathways by interacting with specific enzymes .

Therapeutic Potential
Research indicates that this compound may possess therapeutic properties:

  • Anti-inflammatory Activity : Studies suggest that derivatives of this compound could modulate inflammatory responses.
  • Anticancer Properties : Preliminary findings indicate potential cytotoxic effects against various cancer cell lines, warranting further investigation into its mechanism of action .

Material Science

Development of New Materials
In industrial applications, the compound is utilized in the development of new materials such as polymers and dyes. Its unique chemical structure allows it to impart specific properties to materials, enhancing their performance in various applications.

Case Studies

Study Title Focus Area Findings
Synthesis and Biological Evaluation of Pyrazole DerivativesMedicinal ChemistryShowed promising anti-cancer activity against breast cancer cells.
Interaction Studies of Pyrazole Compounds with EnzymesBiochemistryDemonstrated significant modulation of enzyme activity related to metabolic disorders.
Development of Novel Polymers Using Pyrazole DerivativesMaterial ScienceAchieved enhanced thermal stability and mechanical properties in polymer matrices.

Mechanism of Action

The mechanism of action of {2-[4-(1H-pyrazol-1-ylmethyl)phenyl]phenyl}methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C17H17N3 (calculated based on and ).
  • SMILES : NC(C1=CC=CC=C1C2=CC=C(C=C2)CN3C=CN=C3)=O.
  • Synthetic Relevance : Likely synthesized via Suzuki-Miyaura coupling or reductive amination, as inferred from analogous compounds (e.g., ).

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

1-[2-(1H-Pyrazol-1-ylmethyl)phenyl]methanamine (QZ-9106)

  • Structure : Lacks the biphenyl system; pyrazole is directly linked to a single phenyl ring.
  • Synthesis : Prepared via nucleophilic substitution or coupling reactions ().
  • Applications : Used as a building block in drug discovery due to its modular pyrazole-phenyl scaffold .

[2-(1-Methyl-1H-pyrazol-4-yl)phenyl]methanamine

  • Structure : Features a methyl-substituted pyrazole (1-methyl group) on the phenyl ring.
  • Key Differences : Methylation enhances steric hindrance and may improve metabolic stability.
  • Properties : Liquid at room temperature; molecular weight 187.24 g/mol ().
  • Applications : Explored in kinase inhibitor development due to pyrazole’s affinity for ATP-binding pockets .

[1-Phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl]methanamine

  • Structure : Pyridinyl group replaces one phenyl ring, introducing a basic nitrogen atom.
  • Synthesis : Achieved via Suzuki coupling between pyrazole and pyridine boronic acids ().
  • Applications : Investigated in antitubercular agents ().

Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility LogP (Predicted)
{2-[4-(1H-Pyrazol-1-ylmethyl)phenyl]phenyl}methanamine 263.34 Low (DMSO) 3.2
QZ-9106 () 213.27 Moderate (DCM) 2.8
[2-(1-Methylpyrazol-4-yl)phenyl]methanamine () 187.24 High (MeOH) 1.9
[1-Phenyl-3-(pyridin-4-yl)pyrazol-4-yl]methanamine () 233.29 Moderate (H2O) 2.1

Notes:

  • Biphenyl derivatives (e.g., target compound) exhibit lower solubility due to extended π-conjugation .
  • Pyridine-containing analogues show improved aqueous solubility, critical for bioavailability .

Suzuki-Miyaura Coupling

  • Target Compound: Likely synthesized by coupling 4-bromophenylpyrazole with 2-aminophenylboronic acid (analogous to ).
  • Yield : ~60–75% (based on ).

Reductive Amination

  • Example : Synthesis of [2-(thiophen-3-yl)phenyl]methanamine () via LiAlH4 reduction of nitriles.
  • Yield : 52–72% ().

Biological Activity

{2-[4-(1H-pyrazol-1-ylmethyl)phenyl]phenyl}methanamine, also known as a pyrazole-based compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential, supported by empirical data and case studies.

  • Molecular Formula : C17H17N3
  • Molecular Weight : 263.34 g/mol
  • CAS Number : 926190-25-2

The compound features a pyrazole ring attached to a phenyl group, contributing to its unique chemical reactivity and biological interactions.

Synthesis

The synthesis typically involves the reaction of 4-(1H-pyrazol-1-ylmethyl)benzaldehyde with an amine under reductive amination conditions. Common reducing agents include sodium borohydride or hydrogen gas over a palladium catalyst. Solvents like ethanol or methanol are often utilized, with heating required to facilitate the reaction .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can modulate enzyme activity and influence various biochemical pathways .

Therapeutic Applications

Research indicates that this compound exhibits potential therapeutic properties across several domains:

  • Anti-inflammatory Activity : Studies have shown that derivatives of pyrazole compounds can inhibit the release of pro-inflammatory cytokines such as TNF-alpha, suggesting a role in managing inflammatory diseases .
  • Anticancer Properties : In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer), with IC50 values indicating significant potency .
  • Enzyme Inhibition : The compound has been investigated for its potential as a ligand in biochemical assays, particularly in inhibiting kinases involved in cancer progression .

Case Studies

StudyFindings
Study 1 The compound inhibited TNF-alpha release in mouse models, demonstrating anti-inflammatory effects.
Study 2 In vitro tests showed IC50 values of 54.25% for HepG2 cells and 38.44% for HeLa cells, indicating effective anticancer activity without significant toxicity to normal fibroblasts .
Study 3 The compound was tested against various kinases, showing promising results as a potential therapeutic agent in cancer treatment .

Comparative Analysis

When compared to similar compounds, this compound stands out due to its unique structural features that enhance its biological efficacy.

CompoundStructureBiological Activity
{2-[4-(1H-pyrazol-1-ylmethyl)phenyl]phenol}Hydroxyl group instead of amineModerate anti-inflammatory effects
{2-[4-(1H-pyrazol-1-ylmethyl)phenyl}acetic acidCarboxylic acid groupLimited anticancer activity

Q & A

Q. Basic

  • Respiratory protection : Use NIOSH/CEN-certified respirators (e.g., OV/AG/P99 filters) to avoid amine vapor inhalation .
  • Skin protection : Wear chemically resistant gloves (nitrile) and full-body suits to prevent dermal exposure .
  • Ventilation : Conduct reactions in fume hoods with negative pressure to minimize airborne particulates .

How can structural analogs of this compound be designed to enhance pharmacological activity?

Q. Advanced

  • Bioisosteric replacement : Substitute the pyrazole ring with 1,2,4-triazole to modulate hydrogen-bonding capacity .
  • Side-chain functionalization : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to improve metabolic stability, as seen in antituberculosis agents .
  • Molecular docking (using AutoDock Vina) screens virtual libraries for analogs with improved target binding .

What are the challenges in crystallizing this compound, and how are they addressed?

Advanced
The amine group’s hygroscopicity and flexible linker (CH₂-pyrazole) complicate crystallization. Strategies include:

  • Solvent screening : Use mixed solvents (e.g., DCM/hexane) to induce slow nucleation .
  • Co-crystallization : Add carboxylic acids to stabilize NH₂ via hydrogen bonds .
  • Low-temperature data collection (100 K) to reduce thermal motion artifacts in X-ray structures .

How does the compound’s stability vary under different storage conditions?

Q. Basic

  • Light sensitivity : Store in amber vials at -20°C to prevent photodegradation of the aromatic system .
  • Moisture control : Use desiccants (silica gel) to avoid amine hydrolysis .
  • Long-term stability : Periodic HPLC analysis (every 6 months) monitors degradation products like oxidized pyrazole .

What role does the compound play in metal coordination chemistry?

Advanced
The pyrazole nitrogen and amine group act as bidentate ligands for transition metals (e.g., Cu²⁺, Zn²⁺). Applications include:

  • Catalysis : Metal complexes catalyze asymmetric syntheses, with kinetics studied via UV-Vis .
  • Sensor design : Fluorescence quenching upon metal binding enables detection of Hg²⁺ in environmental samples .
  • Magnetic studies : EPR spectroscopy characterizes paramagnetic behavior in Fe³⁺ complexes .

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